molecular formula C14H13NS B2835635 4'-Methylbiphenyl-4-thiocarboxamide CAS No. 1176544-48-1

4'-Methylbiphenyl-4-thiocarboxamide

Cat. No.: B2835635
CAS No.: 1176544-48-1
M. Wt: 227.33
InChI Key: JEDIPUDCVDNMJQ-UHFFFAOYSA-N
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Description

4’-Methylbiphenyl-4-thiocarboxamide is an organic compound with the empirical formula C14H13NS and a molecular weight of 227.32 g/mol . It is a member of the biphenyl family, characterized by two benzene rings connected by a single bond, with a thiocarboxamide group attached to one of the rings. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methylbiphenyl-4-thiocarboxamide typically involves the reaction of 4’-methylbiphenyl-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the thiocarboxamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for 4’-Methylbiphenyl-4-thiocarboxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4’-Methylbiphenyl-4-thiocarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-Methylbiphenyl-4-thiocarboxamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4’-Methylbiphenyl-4-thiocarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocarboxamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The biphenyl structure allows for π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methylbiphenyl-4-thiocarboxamide is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This methyl group can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

4-(4-methylphenyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NS/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDIPUDCVDNMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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